![molecular formula C32H34N8O3S2 B12470544 2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B12470544.png)
2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including morpholine, triazine, benzothiazole, and carbazole moieties. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of individual building blocks, such as the morpholine, triazine, benzothiazole, and carbazole derivatives. These building blocks are then sequentially coupled using various organic reactions, such as nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This may include the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The industrial production methods would also focus on minimizing waste and optimizing the use of raw materials and energy.
化学反応の分析
Types of Reactions
2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Condensation: Condensation reactions can be used to form new bonds between different parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions may produce various substituted analogs of the original compound.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases and conditions.
Industry: It may find applications in the development of new materials, such as polymers, dyes, and coatings, due to its unique structural features.
作用機序
The mechanism of action of 2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions can be studied using techniques such as molecular docking, biochemical assays, and cellular studies.
類似化合物との比較
Similar Compounds
Similar compounds to 2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone include other molecules that contain morpholine, triazine, benzothiazole, and carbazole moieties. Examples of such compounds are:
- 2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)methanone
- 2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C32H34N8O3S2 |
|---|---|
分子量 |
642.8 g/mol |
IUPAC名 |
2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C32H34N8O3S2/c41-28(40-25-7-3-1-5-22(25)23-6-2-4-8-26(23)40)20-44-32-34-24-10-9-21(19-27(24)45-32)33-29-35-30(38-11-15-42-16-12-38)37-31(36-29)39-13-17-43-18-14-39/h1,3,5,7,9-10,19H,2,4,6,8,11-18,20H2,(H,33,35,36,37) |
InChIキー |
FGESYZSVFQGHNV-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=C(S4)C=C(C=C5)NC6=NC(=NC(=N6)N7CCOCC7)N8CCOCC8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


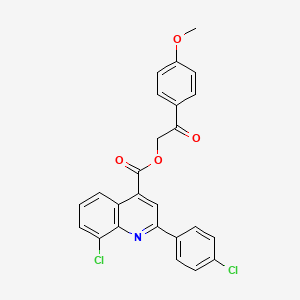
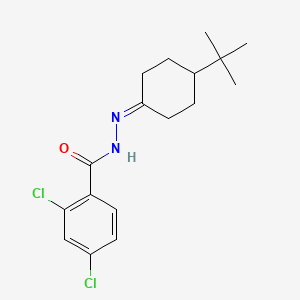
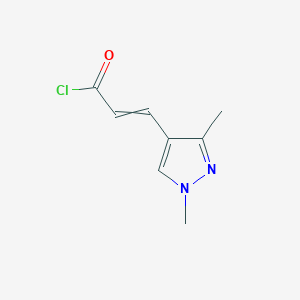
![2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12470474.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12470490.png)
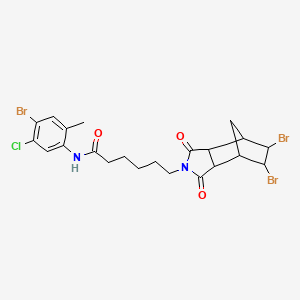
![N-(3-chlorophenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470506.png)
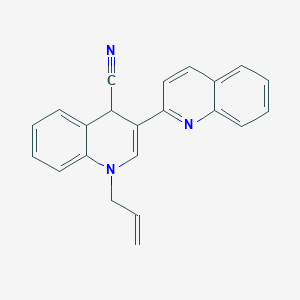
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470519.png)
![2-(4-Nitrophenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12470520.png)

![2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470539.png)
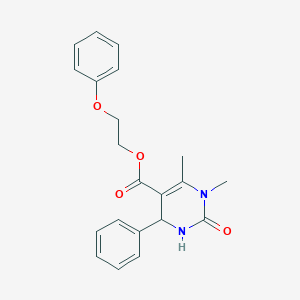
![2-[(4-methylphenyl)sulfanyl]-N-[4-(prop-2-en-1-yloxy)phenyl]propanamide](/img/structure/B12470543.png)
